molecular formula C12H21NO6 B1418764 (R)-N-Boc-glutamic acid-1,5-dimethyl ester CAS No. 130622-05-8

(R)-N-Boc-glutamic acid-1,5-dimethyl ester

Cat. No. B1418764
M. Wt: 275.3 g/mol
InChI Key: QNSPKWUAZQIIGZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-Boc-glutamic acid-1,5-dimethyl ester” is a chemical compound with the molecular formula C8H14O4 . It is also known by other names such as N-Boc-L-Glutamic acid dimethyl ester and ®-N-BOC-GLUTAMIC ACID-1,5-DIMETHYL ESTER .


Molecular Structure Analysis

The molecular structure of “®-N-Boc-glutamic acid-1,5-dimethyl ester” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Enantioselective Synthesis

(R)-N-Boc-glutamic acid-1,5-dimethyl ester has been used in the enantioselective synthesis of N‐Boc‐(2S,3S)–3‐hydroxy glutamic acid dimethyl ester, a compound with significant enantiomeric excess (92% ee). This synthesis, starting from enantiomerically enriched (2S,3S)‐2,3‐epoxy‐5‐hexen‐1‐ol, demonstrates the compound's utility in producing protected amino acids through multi-step processes (Ginesta, Pericàs, & Riera, 2005).

Synthesis of Pharmaceutical Intermediates

This compound has also been instrumental in synthesizing key intermediates for pharmaceuticals. For example, it was used in an efficient route to produce a crucial intermediate for the rhinovirus protease inhibitor AG7088. This methodology enabled the preparation of this compound in kilogram quantities with a 30% overall yield (Tian et al., 2001).

Fluorescence Quenching Studies

Another notable application is in the preparation and characterization of fluorescent labeled compounds, such as N-pyrenoyl–L-glutamic acid diethyl ester. These compounds, derived from (R)-N-Boc-glutamic acid-1,5-dimethyl ester, are used in fluorescence quenching studies to investigate molecular interactions and electron transfer processes (Aich & Kraatz, 1999).

Synthesis of Chiral Peptidic Nucleic Acids

It is also employed in synthesizing chiral peptidic nucleic acids (PNA), which are crucial in biotechnological applications. N-Boc-Glutamic acid α-benzyl ester was transformed into various optically active N-Boc derivatives, acting as building blocks for chiral PNA synthesis (Lenzi, Reginato, & Taddai, 1995).

Insulinotropic Action Studies

In the medical research field, the dimethyl ester of L-glutamic acid, related to (R)-N-Boc-glutamic acid-1,5-dimethyl ester, has been explored for its insulinotropic actions. This ester stimulates insulin release and has been proposed as a potential tool in treating non-insulin-dependent diabetes (Cancelas et al., 2001).

Safety And Hazards

“®-N-Boc-glutamic acid-1,5-dimethyl ester” is intended for R&D use only and is not for medicinal or household use . The hazards of the substance are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPKWUAZQIIGZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-glutamic acid-1,5-dimethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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